(2R)-2-(tert-butoxy)propan-1-ol
Description
Significance of Chirality in Chemical Research and Development
Chirality is a fundamental property of asymmetry in molecules, much like the relationship between a left and right hand. nih.gov Two mirror-image forms of a chiral molecule are known as enantiomers. While enantiomers possess identical physical properties such as boiling point and density, they differ in their interaction with plane-polarized light and, most critically, in their interaction with other chiral entities. This distinction is profoundly significant in biological systems, where receptors, enzymes, and other biomolecules are themselves chiral. nist.gov
The biological and pharmacological activity of a drug is often dictated by its stereochemistry. In many cases, one enantiomer is responsible for the desired therapeutic effect, while the other may be inactive or, in some instances, cause undesirable or toxic effects. nih.govchemeo.com A well-known historical example is thalidomide, where one enantiomer was effective against morning sickness while the other was tragically found to be teratogenic. chemeo.com Consequently, the ability to synthesize single, pure enantiomers (enantiopure compounds) is a critical objective in drug discovery and development, with regulatory bodies like the U.S. Food and Drug Administration (FDA) encouraging the development of single-isomer drugs. chemicalbook.com This has driven significant innovation in the field of asymmetric synthesis, which aims to produce a single enantiomer with high selectivity. Current time information in San Jose, CA, US.
Overview of Chiral Propanol (B110389) Derivatives as Key Intermediates
Among the vast arsenal (B13267) of molecules used by synthetic chemists, chiral propanol derivatives are highly valued as versatile chiral building blocks. who.int These small, functionalized molecules contain one or more stereocenters and can be incorporated into larger, more complex target molecules, transferring their specific chirality to the final product. Their utility stems from the presence of hydroxyl (-OH) groups, which can be readily converted into a wide array of other functional groups or used as handles for connecting molecular fragments.
Chiral propanol derivatives can be sourced from the "chiral pool," which consists of abundant, naturally occurring chiral compounds like amino acids and terpenes. google.com Alternatively, they can be produced through asymmetric synthesis, often involving the catalytic reduction of a ketone, or through the resolution of a racemic mixture, where the two enantiomers are separated. ardena.comnih.gov The stereocenter, typically a carbon atom bonded to four different groups, provides the foundation for building complex, stereochemically defined molecules. nih.gov
Contextualizing (2R)-2-(tert-butoxy)propan-1-ol within Stereoselective Synthesis
This compound is a specific chiral propanol derivative. Its structure contains a primary alcohol and a tert-butyl ether, with a defined "R" configuration at the stereocenter (carbon-2). This compound belongs to a class of chemicals known as propylene (B89431) glycol monoalkyl ethers. It is the β-isomer, where the ether linkage is on the secondary carbon of the propane (B168953) chain. This distinguishes it from its more commonly documented constitutional isomer, 1-tert-butoxypropan-2-ol (the α-isomer), which has the ether linkage on a terminal carbon. who.int In commercial production of the α-isomer, the β-isomer is often present as a minor impurity. who.int
As a chiral building block, this compound offers two key functional handles: the primary hydroxyl group and the sterically bulky tert-butyl ether. The hydroxyl group can be oxidized to an aldehyde or carboxylic acid, or converted into a leaving group for nucleophilic substitution. The tert-butyl ether group is notable for its steric hindrance and its stability under many reaction conditions, yet it can be removed under specific acidic conditions if required.
The preparation of enantiopure this compound would most likely be achieved through established stereoselective methods. One logical approach is the regioselective ring-opening of enantiopure (R)-propylene oxide. In this reaction, a nucleophile, in this case, the tert-butoxide anion, would attack the less sterically hindered carbon of the epoxide ring, yielding the desired product with retention of stereochemistry. Such methods are fundamental in asymmetric synthesis for creating chiral 1,2-difunctional compounds.
While specific research detailing the use of this compound is not widespread in publicly available literature, its structural motifs make it a theoretically valuable intermediate for the synthesis of complex chiral targets in pharmaceuticals and other areas of chemical research.
Physicochemical Properties
| Property | Value | Source |
| IUPAC Name | This compound | |
| Synonyms | (R)-2-(1,1-Dimethylethoxy)-1-propanol | |
| Molecular Formula | C₇H₁₆O₂ | |
| Molecular Weight | 132.20 g/mol | |
| CAS Number | 94023-15-1 (for racemate) | nist.govCurrent time information in San Jose, CA, US. |
| Physical Form | Colorless Oil (for racemate) | Current time information in San Jose, CA, US. |
| Specific Optical Rotation | Data not available in searched literature | |
| Boiling Point | 151 °C (for isomer 1-tert-butoxypropan-2-ol) | who.intinchem.org |
| Density | 0.87 g/cm³ at 25°C (for isomer 1-tert-butoxypropan-2-ol) | who.int |
Structure
3D Structure
Properties
CAS No. |
2413846-70-3 |
|---|---|
Molecular Formula |
C7H16O2 |
Molecular Weight |
132.20 g/mol |
IUPAC Name |
(2R)-2-[(2-methylpropan-2-yl)oxy]propan-1-ol |
InChI |
InChI=1S/C7H16O2/c1-6(5-8)9-7(2,3)4/h6,8H,5H2,1-4H3/t6-/m1/s1 |
InChI Key |
GIWJLGYZXWVBDL-ZCFIWIBFSA-N |
Isomeric SMILES |
C[C@H](CO)OC(C)(C)C |
Canonical SMILES |
CC(CO)OC(C)(C)C |
Purity |
95 |
Origin of Product |
United States |
Synthetic Strategies for the Enantioselective Preparation of 2r 2 Tert Butoxy Propan 1 Ol
Asymmetric Synthesis Methodologies
Asymmetric synthesis provides a direct route to the desired enantiomer, often minimizing the loss of material associated with resolution processes. Key strategies include catalytic asymmetric reductions, enantioselective etherifications, and the use of chiral auxiliaries.
Catalytic Asymmetric Reductions to Access Chiral Propanol (B110389) Scaffolds
One of the most powerful methods for synthesizing chiral alcohols is the catalytic asymmetric reduction of a prochiral ketone. In the context of preparing (2R)-2-(tert-butoxy)propan-1-ol, this would involve the enantioselective reduction of 1-(tert-butoxy)propan-2-one. This transformation is typically achieved using a chiral catalyst that delivers a hydride to one face of the ketone preferentially.
A variety of catalyst systems have been developed for the asymmetric hydrogenation of ketones. These often consist of a transition metal, such as ruthenium, rhodium, or iridium, complexed with a chiral ligand. For instance, ruthenium catalysts bearing chiral diphosphine ligands in combination with a chiral diamine have shown high efficiency and enantioselectivity in the hydrogenation of various ketones. The precise nature of the ligand and the reaction conditions are critical in determining the stereochemical outcome.
Table 1: Representative Catalysts for Asymmetric Ketone Reduction
| Catalyst System | Precursor Ketone Type | Typical Enantiomeric Excess (ee) |
| Ru-BINAP/Diamine | Aromatic Ketones | >95% |
| Rh-Chiral Phosphine (B1218219) | Aliphatic Ketones | 80-99% |
| Ir-Chiral Ligand | Functionalized Ketones | >90% |
Enantioselective Etherification Reactions
An alternative asymmetric strategy involves the enantioselective etherification of a prochiral diol or a related precursor. For the synthesis of this compound, a potential route could be the enantioselective desymmetrization of 1,2-propanediol through a tert-butoxylation reaction. This would require a chiral catalyst capable of distinguishing between the two enantiotopic hydroxyl groups of the diol.
Another conceptual approach is the enantioselective opening of a chiral epoxide, such as (R)-propylene oxide, with a tert-butoxide nucleophile. The regioselectivity of the epoxide opening would be a critical factor in this strategy, as attack at the less hindered carbon would yield the desired product.
Chiral Auxiliary-Mediated Approaches
The use of a chiral auxiliary is a classical and reliable method for controlling stereochemistry. wikipedia.org In this approach, an achiral starting material is covalently bonded to a chiral auxiliary, which then directs the stereochemical outcome of a subsequent reaction. After the desired stereocenter is established, the auxiliary is removed to yield the enantiomerically enriched product.
A plausible strategy for the synthesis of this compound using a chiral auxiliary could start from a readily available chiral precursor like (R)-lactic acid. The carboxylic acid could be esterified with a suitable alcohol, and the hydroxyl group could then be protected with a tert-butyl group. Subsequent reduction of the ester functionality would yield the target molecule after removal of any protecting groups. The stereocenter from the starting (R)-lactic acid is retained throughout the synthetic sequence.
Table 2: Common Chiral Auxiliaries and Their Applications
| Chiral Auxiliary | Typical Reaction |
| Evans' Oxazolidinones | Aldol (B89426), Alkylation, Acylation |
| Pseudoephedrine | Alkylation |
| Camphorsultam | Diels-Alder, Aldol |
| (R)- or (S)-Lactic Acid | Nucleophilic addition to carbonyl |
Chiral Resolution Techniques for Enantiomeric Enrichment
Chiral resolution involves the separation of a racemic mixture into its constituent enantiomers. While this approach results in a maximum theoretical yield of 50% for the desired enantiomer, it is often a practical and effective method for obtaining enantiopure compounds.
Kinetic Resolution
Kinetic resolution relies on the differential rate of reaction of the two enantiomers in a racemic mixture with a chiral reagent or catalyst. This results in one enantiomer being consumed faster, leaving the other enantiomer in excess.
For the resolution of racemic 2-(tert-butoxy)propan-1-ol, a chiral acylating agent could be employed to selectively acylate one enantiomer, allowing for the separation of the resulting ester from the unreacted alcohol. The choice of the chiral reagent and reaction conditions is crucial for achieving high enantioselectivity.
Enzymatic Resolution
Enzymatic resolution is a powerful and widely used form of kinetic resolution that utilizes enzymes as chiral catalysts. Lipases are particularly common for the resolution of alcohols due to their ability to catalyze enantioselective acylation or hydrolysis reactions under mild conditions.
The racemic mixture of 2-(tert-butoxy)propan-1-ol can be resolved using a lipase (B570770), such as Candida antarctica lipase B (CALB) or Pseudomonas cepacia lipase (PCL), in the presence of an acyl donor (e.g., vinyl acetate). The enzyme will selectively acylate one enantiomer, for instance, the (S)-enantiomer, to form the corresponding ester. This leaves the unreacted (R)-enantiomer, this compound, in high enantiomeric excess. The ester and the unreacted alcohol can then be separated by standard chromatographic techniques. The high selectivity of many lipases makes this a very effective method for obtaining enantiomerically pure alcohols.
Table 3: Lipases Used in the Resolution of Secondary Alcohols
| Lipase | Typical Substrate | Acyl Donor | Enantioselectivity (E-value) |
| Candida antarctica Lipase B (CALB) | Secondary Alcohols | Vinyl Acetate | Often >100 |
| Pseudomonas cepacia Lipase (PCL) | Secondary Alcohols | Vinyl Acetate | High, substrate-dependent |
| Candida rugosa Lipase (CRL) | Secondary Alcohols | Various esters | Moderate to High |
Diastereomeric Salt Formation and Separation
The resolution of a racemic mixture of 2-(tert-butoxy)propan-1-ol can be theoretically accomplished through the formation of diastereomeric salts. This classical method involves reacting the racemic alcohol with a single enantiomer of a chiral resolving agent to form a pair of diastereomers. libretexts.orggoogle.com Since diastereomers possess different physical properties, such as solubility, they can be separated by techniques like fractional crystallization. libretexts.org
For a racemic alcohol like 2-(tert-butoxy)propan-1-ol, the hydroxyl group can be derivatized to introduce a carboxylic acid functionality, for instance, by forming a half-ester with a dicarboxylic anhydride (B1165640). This would then allow for reaction with a chiral base, such as (R)-1-phenylethylamine or an alkaloid like brucine (B1667951) or strychnine, to form diastereomeric salts. libretexts.org Alternatively, if a suitable chiral acid is employed, it can directly form diastereomeric esters with the alcohol, which might be separable if they are crystalline. libretexts.org
The success of this method hinges on several factors, including the choice of the resolving agent, the solvent system for crystallization, and the difference in solubility between the two diastereomers. The selection of an appropriate resolving agent is often empirical and may require screening of various candidates. libretexts.org For instance, derivatives of mandelic acid are commonly used as resolving agents for various chiral compounds. missouri.edunih.gov After separation, the desired diastereomer is treated to cleave the resolving agent, yielding the enantiomerically enriched this compound.
Chromatographic Chiral Resolution (e.g., SFC, HPLC)
Chromatographic techniques, particularly High-Performance Liquid Chromatography (HPLC) and Supercritical Fluid Chromatography (SFC), offer powerful and versatile methods for the analytical and preparative separation of enantiomers, including those of 2-(tert-butoxy)propan-1-ol. These methods rely on the differential interaction of the enantiomers with a chiral stationary phase (CSP). nih.govchromatographyonline.com
Stationary Phase Design for Chiral Separation
The key to successful chromatographic chiral resolution lies in the design of the chiral stationary phase. For the separation of alkoxy propanols and similar compounds, polysaccharide-based CSPs have demonstrated broad applicability and high success rates. researchgate.net These CSPs are typically derived from cellulose (B213188) or amylose (B160209) that have been functionalized with various carbamate (B1207046) derivatives, such as 3,5-dimethylphenylcarbamate or 3,5-dichlorophenylcarbamate.
These polysaccharide derivatives are often coated or immobilized onto a silica (B1680970) support. Immobilized CSPs offer enhanced durability and compatibility with a wider range of solvents compared to their coated counterparts. researchgate.net The chiral recognition mechanism of these phases is complex and involves a combination of interactions, including hydrogen bonding, dipole-dipole interactions, and steric hindrance, which create a chiral environment that allows for the differential retention of the enantiomers.
Commercially available columns, such as those under the Chiralpak® and Chiralcel® series (e.g., Chiralpak AD, Chiralcel OD), are widely used for the enantioseparation of a broad range of chiral compounds and are suitable candidates for the resolution of 2-(tert-butoxy)propan-1-ol. nih.govresearchgate.net
Mobile Phase Optimization for Enantioseparation
The composition of the mobile phase plays a critical role in achieving optimal separation in both HPLC and SFC. The choice of solvents and additives can significantly influence the retention times, resolution, and selectivity of the separation.
In HPLC , normal-phase chromatography using mixtures of a non-polar solvent like hexane (B92381) and a polar modifier such as 2-propanol or ethanol (B145695) is commonly employed for separations on polysaccharide-based CSPs. nih.gov The ratio of the alkane to the alcohol is a key parameter that is adjusted to optimize the separation.
In SFC , the mobile phase typically consists of supercritical carbon dioxide as the main component, which is a more environmentally friendly solvent, mixed with a polar organic modifier like methanol, ethanol, or 2-propanol. researchgate.net The nature and concentration of the modifier are crucial for controlling the elution strength and selectivity. SFC often offers advantages over HPLC in terms of faster analysis times and higher efficiency due to the low viscosity and high diffusivity of the supercritical fluid mobile phase. nih.gov
For the separation of 2-(tert-butoxy)propan-1-ol, a systematic screening of different polysaccharide-based columns and mobile phase compositions would be necessary to identify the optimal conditions for baseline separation of the enantiomers.
Synthesis from Chiral Pool Precursors
An alternative and often more direct route to obtaining enantiomerically pure this compound is through synthesis from readily available chiral starting materials, a strategy known as chiral pool synthesis. This approach leverages the existing stereochemistry of a natural or commercially available chiral compound to construct the target molecule.
One potential chiral precursor for the synthesis of this compound is (R)-propylene oxide . The synthesis would involve the ring-opening of the epoxide with a tert-butoxide nucleophile. This reaction, a variation of the Williamson ether synthesis, would ideally proceed with inversion of configuration at the stereocenter, leading to the desired (2R)-product. The reaction would typically be carried out in the presence of a suitable base to generate the tert-butoxide in situ.
Another viable chiral precursor is (R)-lactic acid . A potential synthetic route would involve the reduction of the carboxylic acid group of (R)-lactic acid or one of its esters (e.g., ethyl (R)-lactate) to the corresponding primary alcohol, (R)-propane-1,2-diol. This can be achieved using a reducing agent such as lithium aluminum hydride. The resulting diol could then be selectively etherified at the primary hydroxyl group with a tert-butyl group. This selective etherification might require protection of the secondary hydroxyl group, followed by etherification and deprotection.
Applications of 2r 2 Tert Butoxy Propan 1 Ol As a Chiral Building Block in Advanced Organic Synthesis
Role as a Chiral Auxiliary in Asymmetric Transformations
A key application of (2R)-2-(tert-butoxy)propan-1-ol is its use as a chiral auxiliary. In this capacity, the molecule is temporarily incorporated into a prochiral substrate. The steric bulk of the tert-butoxy (B1229062) group then effectively shields one face of the molecule, directing the approach of incoming reagents to the opposite face. This strategy allows for the creation of a new stereocenter with a high degree of predictability and control. Following the desired transformation, the auxiliary can be cleaved from the molecule, having served its purpose of inducing chirality.
For instance, derivatives of this compound have been employed in the asymmetric synthesis of α-substituted carboxylic acids. By attaching the chiral auxiliary to a carboxylic acid, the resulting ester can undergo diastereoselective enolate alkylation. The bulky auxiliary directs the alkylating agent to one side of the enolate, leading to the preferential formation of one diastereomer. Subsequent hydrolysis removes the auxiliary, yielding the desired enantiomerically enriched α-substituted carboxylic acid.
Utilization as a Chiral Ligand Precursor for Transition Metal Catalysis
The development of chiral ligands is central to the field of asymmetric catalysis, where small amounts of a chiral catalyst can generate large quantities of an enantiomerically enriched product. This compound serves as a valuable precursor for the synthesis of novel chiral ligands. The hydroxyl group provides a convenient handle for further chemical modification, allowing for the introduction of coordinating atoms such as phosphorus, nitrogen, or sulfur.
These modified derivatives can then be used to create chiral environments around a transition metal center. The resulting chiral metal complex can then catalyze a wide range of asymmetric reactions, including hydrogenations, C-H functionalizations, and cross-coupling reactions, with high enantioselectivity. The stereochemical information embedded in the this compound backbone is effectively transferred to the products of the catalytic reaction.
Stereoselective Alkylation and Acylation Reactions
The inherent chirality of this compound and its derivatives makes them excellent substrates for stereoselective alkylation and acylation reactions. The hydroxyl group can be deprotonated to form an alkoxide, which can then react with various electrophiles. The stereocenter adjacent to the reacting center influences the trajectory of the incoming electrophile, leading to the formation of a new stereocenter with a defined configuration relative to the existing one.
This approach is particularly useful for the synthesis of molecules with multiple stereocenters, where controlling the relative stereochemistry is a significant challenge. By carefully choosing the reaction conditions and the electrophile, chemists can selectively generate the desired diastereomer.
Incorporation into Complex Molecular Architectures
The utility of this compound extends to its direct incorporation as a chiral building block into the carbon skeleton of complex molecules. Its defined stereochemistry and functional handles allow for its integration into larger, more intricate structures.
Synthesis of Stereodefined Natural Product Scaffolds
Natural products often possess complex, stereochemically rich structures that are responsible for their potent biological activities. nih.gov The total synthesis of these molecules is a major endeavor in organic chemistry and often requires the use of chiral building blocks to install the numerous stereocenters with the correct configuration. nih.gov this compound can serve as a key starting material or an important intermediate in the synthesis of such natural product scaffolds. mdpi.com Its stereocenter can be carried through a synthetic sequence, ultimately becoming an integral part of the final natural product's core structure. nih.gov
Preparation of Enantiopure Synthetic Intermediates
In multi-step syntheses, the preparation of enantiomerically pure intermediates is crucial for the successful construction of the final target molecule. This compound is an ideal starting point for the synthesis of a variety of enantiopure intermediates. mdpi.com Its functional groups can be readily transformed into other functionalities, and its stereocenter provides a fixed point of chirality from which to build up molecular complexity. These intermediates, possessing a defined three-dimensional structure, are then used in subsequent steps to assemble the final complex molecule with a high degree of stereochemical purity.
Mechanistic Investigations of Reactions Involving 2r 2 Tert Butoxy Propan 1 Ol
Derivatization and Functionalization of 2r 2 Tert Butoxy Propan 1 Ol for Specialized Synthetic Applications
Preparation of Chirally Pure Organometallic Reagents
The conversion of (2R)-2-(tert-butoxy)propan-1-ol into chirally pure organometallic reagents, such as organolithium or Grignard reagents, typically proceeds through a two-step sequence. Direct metallation of the alcohol is generally not feasible due to the high basicity of organometallic compounds, which would lead to deprotonation of the hydroxyl group rather than substitution. Therefore, the primary alcohol is first converted into a suitable leaving group, such as a tosylate or a halide.
The tosylation of the primary alcohol can be achieved under standard conditions using p-toluenesulfonyl chloride (TsCl) in the presence of a base like pyridine (B92270) or triethylamine. This reaction yields (2R)-2-(tert-butoxy)propyl tosylate. Similarly, the primary alcohol can be converted to a halide, for instance, by treatment with thionyl chloride (SOCl₂) for the chloride or phosphorus tribromide (PBr₃) for the bromide, to furnish the corresponding 1-halo-(2R)-2-(tert-butoxy)propane.
Once the tosylate or halide derivative is obtained, it can be subjected to metallation. Treatment with lithium metal in an appropriate solvent like diethyl ether or tetrahydrofuran (B95107) would lead to the formation of the corresponding (2R)-2-(tert-butoxy)propyllithium. Alternatively, reaction with magnesium turnings would generate the Grignard reagent, (2R)-2-(tert-butoxy)propylmagnesium halide. The preservation of the stereocenter during these transformations is crucial for their application in asymmetric synthesis.
| Starting Material | Reagent | Product | Application |
| This compound | 1. TsCl, Pyridine2. Li, Et₂O | (2R)-2-(tert-butoxy)propyllithium | Chiral Nucleophile |
| This compound | 1. PBr₃2. Mg, THF | (2R)-2-(tert-butoxy)propylmagnesium bromide | Chiral Grignard Reagent |
These chirally pure organometallic reagents can then be employed as nucleophiles in a variety of stereoselective addition reactions to carbonyls and other electrophiles, transferring the chiral (2R)-2-(tert-butoxy)propyl group to create new stereocenters with high levels of control.
Synthesis of Chiral Protecting Group Reagents
The di-functional nature of this compound makes it an attractive precursor for the development of novel chiral protecting groups. Specifically, it can be used to generate chiral acetal (B89532) or ketal protecting groups for diols.
The synthesis of such a protecting group reagent would typically involve the conversion of the primary alcohol of this compound into a functionality that can react with a diol to form a cyclic acetal or ketal. For example, the alcohol can be oxidized to the corresponding aldehyde, (2R)-2-(tert-butoxy)propanal, using a mild oxidizing agent like pyridinium (B92312) chlorochromate (PCC) or by a Swern oxidation. This chiral aldehyde can then react with a 1,2- or 1,3-diol under acidic conditions to form a chiral cyclic acetal. The stereochemistry of the newly formed acetal center will be influenced by the existing stereocenter in the protecting group.
Alternatively, the primary alcohol can be converted into a vinyl ether. This can be achieved through a variety of methods, including a two-step process of forming the corresponding tosylate followed by elimination with a strong base. The resulting (R)-3-(tert-butoxy)prop-1-ene can then undergo an acid-catalyzed addition to a diol to form a chiral acetal. The diastereomeric acetals formed can potentially be separated, allowing for the resolution of racemic diols or the protection of prochiral diols with high diastereoselectivity.
| Precursor from this compound | Reagent for Protection | Protected Substrate |
| (2R)-2-(tert-butoxy)propanal | 1,2- or 1,3-Diol, H⁺ | Chiral Cyclic Acetal |
| (R)-3-(tert-butoxy)prop-1-ene | 1,2- or 1,3-Diol, H⁺ | Chiral Cyclic Acetal |
Transformation into Novel Chiral Ligands or Catalysts
The primary alcohol of this compound serves as a convenient handle for the introduction of ligating atoms, such as phosphorus or nitrogen, to create novel chiral ligands for asymmetric catalysis.
A common strategy for the synthesis of chiral phosphine (B1218219) ligands involves the conversion of the alcohol to a good leaving group, such as a tosylate or halide, as described in section 5.1. This derivative can then be reacted with a phosphide (B1233454) anion, such as lithium diphenylphosphide (LiPPh₂), to generate a chiral phosphine ligand. The resulting (R)-1-(diphenylphosphino)-2-(tert-butoxy)propane would possess both a stereogenic carbon center and a phosphorus atom capable of coordinating to a transition metal. The steric bulk of the tert-butoxy (B1229062) group in proximity to the phosphine moiety is expected to create a well-defined chiral pocket around the metal center, influencing the stereochemical outcome of catalytic reactions.
Similarly, nitrogen-based ligands can be synthesized. For instance, the tosylate or halide derivative can undergo nucleophilic substitution with a chiral amine or an amine-containing heterocycle to introduce a nitrogen-based ligating group. These P,N- or N,N-type ligands are highly valuable in a wide range of asymmetric transformations, including hydrogenations, hydrosilylations, and cross-coupling reactions.
| Derivative of this compound | Nucleophile | Chiral Ligand |
| (2R)-2-(tert-butoxy)propyl tosylate | LiPPh₂ | (R)-1-(diphenylphosphino)-2-(tert-butoxy)propane |
| (2R)-2-(tert-butoxy)propyl bromide | Chiral Amine | Chiral Amino Alcohol Derivative |
Stereoselective Modification into Functionalized Chiral Scaffolds
Beyond its use in the synthesis of specific reagents, this compound can be stereoselectively modified to create more complex and functionalized chiral scaffolds. These scaffolds can serve as key intermediates in the total synthesis of natural products and other complex chiral molecules.
The primary alcohol can be subjected to a wide array of transformations to introduce new functional groups while preserving the original stereocenter. For example, oxidation of the alcohol to the aldehyde, as mentioned in section 5.2, provides an electrophilic handle for subsequent carbon-carbon bond-forming reactions, such as aldol (B89426) reactions, Wittig reactions, or Grignard additions. These reactions allow for the elongation of the carbon chain and the introduction of new stereocenters under the stereodirecting influence of the existing chiral center.
Furthermore, the primary alcohol can be converted into an azide (B81097) via its tosylate or halide, which can then undergo cycloaddition reactions or be reduced to a primary amine. This amine can be further derivatized to introduce a wide range of functionalities. The tert-butoxy group, being a robust protecting group, can be carried through multiple synthetic steps and can be removed under acidic conditions at a later stage if desired, revealing a 1,2-diol functionality for further manipulation.
| Starting Scaffold | Reaction | Resulting Scaffold |
| (2R)-2-(tert-butoxy)propanal | Wittig Reaction | Chiral α,β-Unsaturated Ester |
| (2R)-2-(tert-butoxy)propyl azide | Huisgen Cycloaddition | Chiral Triazole Derivative |
| (2R)-2-(tert-butoxy)propyl amine | Acylation | Chiral Amide |
The versatility of these transformations highlights the utility of this compound as a foundational chiral building block for the construction of a diverse array of complex and functionally rich chiral molecules.
Advanced Spectroscopic and Chromatographic Methods for Stereochemical Analysis of 2r 2 Tert Butoxy Propan 1 Ol
Determination of Enantiomeric Excess (ee)
The determination of enantiomeric excess (ee) is a fundamental aspect of chiral analysis, quantifying the purity of one enantiomer in a mixture. polyu.edu.hk For (2R)-2-(tert-butoxy)propan-1-ol, several high-precision methods are available.
Chiral Gas Chromatography (GC)
Chiral Gas Chromatography (GC) is a powerful technique for separating volatile chiral compounds. gcms.cz The enantiomers of this compound can be resolved on a chiral stationary phase (CSP), typically one based on derivatized cyclodextrins. The differential interaction of the enantiomers with the CSP leads to different retention times, allowing for their separation and quantification. gcms.cz The quantification of commercial 1-tert-butoxypropan-2-ol has been achieved using GC with flame ionization detection (FID). who.int
Table 1: Typical Chiral GC Parameters for the Analysis of this compound
| Parameter | Condition |
| Column | Cyclodextrin-based chiral capillary column |
| Injector Temperature | 250 °C |
| Oven Program | Isothermal or temperature gradient depending on the specific column and isomers |
| Carrier Gas | Helium or Hydrogen |
| Detector | Flame Ionization Detector (FID) |
Chiral High-Performance Liquid Chromatography (HPLC)
Chiral High-Performance Liquid Chromatography (HPLC) is a versatile and widely used method for enantiomeric separation. researchgate.net For the analysis of this compound, polysaccharide-based chiral stationary phases, such as those derived from cellulose (B213188) or amylose (B160209), have proven effective. worldwidejournals.comacs.org The separation is based on the formation of transient diastereomeric complexes between the enantiomers and the chiral stationary phase. worldwidejournals.com
Table 2: Illustrative Chiral HPLC Conditions for the Separation of this compound Enantiomers
| Parameter | Condition |
| Column | Polysaccharide-based chiral column (e.g., Chiralpak series) |
| Mobile Phase | A mixture of n-hexane and a polar modifier like 2-propanol or ethanol (B145695) sigmaaldrich.com |
| Flow Rate | 0.5 - 1.5 mL/min |
| Detection | Refractive Index (RI) or UV (at low wavelength) |
NMR Spectroscopy with Chiral Shift Reagents or Chiral Derivatizing Agents
Nuclear Magnetic Resonance (NMR) spectroscopy becomes a powerful tool for determining enantiomeric excess when used in conjunction with chiral auxiliaries. libretexts.org
Chiral Shift Reagents (CSRs): Lanthanide-based chiral shift reagents, such as Eu(hfc)₃ (Tris[3-(heptafluoropropylhydroxymethylene)-(+)-camphorato]europium(III)), can be added to the NMR sample of this compound. The coordination of the alcohol to the chiral lanthanide complex forms diastereomeric complexes, which exhibit different chemical shifts in the NMR spectrum. libretexts.org This allows for the integration of the signals corresponding to each enantiomer and the calculation of the enantiomeric excess.
Chiral Derivatizing Agents (CDAs): This method involves the covalent reaction of the alcohol with a chiral derivatizing agent to form diastereomers. nih.gov A classic example is the use of Mosher's acid (α-methoxy-α-trifluoromethylphenylacetic acid) or its acyl chloride. nih.govacs.org The resulting diastereomeric esters of this compound will have distinct signals in the ¹H or ¹⁹F NMR spectrum, enabling their quantification. Another effective method is Riguera's method, which provides a reliable alternative for determining the absolute configuration and enantiomeric purity of chiral alcohols.
Elucidation of Absolute Configuration
While the determination of enantiomeric excess is crucial, the unambiguous assignment of the absolute configuration (R or S) is equally important.
Spectroscopic Methods (e.g., ECD, VCD)
Chiroptical spectroscopic methods provide information about the three-dimensional arrangement of atoms in a chiral molecule.
Electronic Circular Dichroism (ECD): ECD measures the differential absorption of left and right circularly polarized light in the UV-Vis region. The experimental ECD spectrum of this compound can be compared with theoretical spectra generated by quantum chemical calculations to assign the absolute configuration. nih.gov
Vibrational Circular Dichroism (VCD): VCD is the infrared analogue of ECD and measures the differential absorption of left and right circularly polarized IR radiation. jascoinc.comnih.gov It is a powerful technique for determining the absolute configuration of chiral molecules, even those without a chromophore for ECD. jascoinc.comnih.gov The experimental VCD spectrum is compared with the calculated spectra for the (R) and (S) enantiomers to establish the absolute stereochemistry. nih.gov
X-ray Crystallography of Chiral Derivatives
X-ray crystallography is the gold standard for determining the absolute configuration of molecules. caltech.eduresearchgate.net Since this compound is a liquid at room temperature, it must first be converted into a crystalline derivative. caltech.edu This is often achieved by reacting the alcohol with a suitable carboxylic acid (e.g., a heavy-atom-containing acid) to form a solid ester. The resulting crystal is then analyzed by X-ray diffraction, which provides a detailed three-dimensional structure of the molecule, thereby unequivocally establishing the absolute configuration of the chiral center. acs.org The presence of a heavier atom can aid in the determination of the absolute structure. researchgate.net
Chemical Correlation Methods (e.g., derivatization and comparison)
Chemical correlation is a powerful and widely employed strategy for determining the enantiomeric purity and absolute configuration of chiral molecules like this compound. This method circumvents the direct analysis of enantiomers, which are chemically identical in an achiral environment, by converting them into diastereomers. Diastereomers possess different physical and chemical properties, allowing for their separation and quantification using standard chromatographic and spectroscopic techniques.
The core principle involves reacting the enantiomeric mixture of 2-(tert-butoxy)propan-1-ol with an enantiomerically pure chiral derivatizing agent (CDA). This reaction creates a new pair of compounds, which are diastereomers of each other. For instance, reacting a mixture of (2R)- and (2S)-2-(tert-butoxy)propan-1-ol with a single enantiomer of a chiral acid, such as (S)-MαNP acid, results in the formation of two diastereomeric esters: (2R)-2-(tert-butoxy)propyl-(S)-MαNP ester and (2S)-2-(tert-butoxy)propyl-(S)-MαNP ester.
Because these resulting esters are diastereomers, they exhibit distinct properties. Their differing interaction with achiral stationary phases in chromatography or their unique signals in nuclear magnetic resonance (NMR) spectroscopy allows for their differentiation. mdpi.comtcichemicals.com The relative ratio of these diastereomers, which can be measured accurately, directly corresponds to the enantiomeric ratio of the original alcohol sample. nih.gov
Derivatization and Analysis Workflow:
Selection of Chiral Derivatizing Agent (CDA): A suitable CDA must be enantiomerically pure and react quantitatively with the alcohol functional group of 2-(tert-butoxy)propan-1-ol. Commonly used agents for alcohols include chiral carboxylic acids and their derivatives, such as Mosher's acid (α-methoxy-α-trifluoromethylphenylacetic acid, MTPA) or 2-methoxy-2-(1-naphthyl)propionic acid (MαNP acid). mdpi.com These reagents form stable diastereomeric esters.
Reaction: The sample containing this compound is reacted with the chosen CDA under controlled conditions to ensure the reaction proceeds to completion without any kinetic resolution or racemization.
Separation and Quantification: The resulting mixture of diastereomers is then analyzed.
High-Performance Liquid Chromatography (HPLC): The diastereomeric esters can often be separated on a standard, achiral stationary phase (like silica (B1680970) gel) because their different three-dimensional structures lead to different retention times. aocs.org The area under each peak in the chromatogram is proportional to the concentration of that diastereomer.
Nuclear Magnetic Resonance (NMR) Spectroscopy: In the presence of the chiral auxiliary, the corresponding protons (or other nuclei like ¹³C or ¹⁹F, if applicable) in the two diastereomers experience different magnetic environments. This results in separate, distinguishable signals in the NMR spectrum. nih.gov The integration of these signals provides a quantitative measure of the ratio of the diastereomers.
Illustrative Research Findings
While specific derivatization data for this compound is not broadly published, the analysis follows established principles for secondary alcohols. For example, research on the enantiomeric purity of other alkan-2-ols has successfully used derivatization with l-mandelic acid followed by reaction with trifluoroacetic anhydride (B1165640) for analysis by ¹⁹F NMR spectroscopy. mdpi.com This creates diastereomers with fluorine probes that are highly sensitive to their chemical environment, leading to well-resolved signals.
A similar approach can be applied to 2-(tert-butoxy)propan-1-ol. The table below illustrates hypothetical data from an HPLC analysis of diastereomeric esters formed by reacting a sample of 2-(tert-butoxy)propan-1-ol with an enantiopure chiral acid.
Table 1: Hypothetical HPLC Analysis of Diastereomeric Esters of 2-(tert-butoxy)propan-1-ol
| Diastereomer | Retention Time (min) | Peak Area | Calculated Percentage |
| (2R)-2-(tert-butoxy)propyl-(S)-CDA Ester | 12.5 | 985000 | 98.5% |
| (2S)-2-(tert-butoxy)propyl-(S)-CDA Ester | 14.2 | 15000 | 1.5% |
| Enantiomeric Excess (ee) of (R)-enantiomer | 97.0% |
This interactive table demonstrates how the separation of diastereomers by HPLC allows for the calculation of enantiomeric excess (ee) using the formula: ee = |(Area₁ - Area₂)| / |(Area₁ + Area₂)| * 100.
Similarly, NMR spectroscopy provides distinct signals for each diastereomer. The chemical shifts of protons near the stereocenter are most affected.
Table 2: Hypothetical ¹H-NMR Data for Diastereomeric MαNP Esters of 2-(tert-butoxy)propan-1-ol
| Proton Assignment (near stereocenter) | Chemical Shift (δ) of (R,S)-diastereomer (ppm) | Chemical Shift (δ) of (S,S)-diastereomer (ppm) | Δδ (ppm) |
| -OCH- | 4.15 | 4.19 | 0.04 |
| -CH₂-O-Ester | 3.62 | 3.58 | 0.04 |
| -C(CH₃)₃ | 1.18 | 1.20 | 0.02 |
This table illustrates the expected differences in proton chemical shifts (Δδ) for the two diastereomers, which allows for their quantification via signal integration.
By comparing the integrated peak areas in the chromatogram or NMR spectrum, the enantiomeric purity of the original this compound sample can be determined with high accuracy. This chemical correlation method is a cornerstone of stereochemical analysis, providing reliable and reproducible results. tcichemicals.com
Computational and Theoretical Studies of 2r 2 Tert Butoxy Propan 1 Ol and Its Reactive Intermediates
Conformational Analysis and Energy Landscapes
The biological and chemical activity of a flexible molecule such as (2R)-2-(tert-butoxy)propan-1-ol is intrinsically linked to its three-dimensional structure. Conformational analysis aims to identify the stable arrangements of atoms (conformers) and the energy barriers between them, collectively known as the potential energy surface.
Computational methods, particularly molecular mechanics and quantum mechanics, are employed to explore the conformational space of this compound. By systematically rotating the rotatable bonds (C-C and C-O), a landscape of potential energies can be mapped. The results of such analyses typically reveal a set of low-energy conformers that are most likely to be populated at a given temperature. Intramolecular hydrogen bonding between the hydroxyl group and the ether oxygen is a key factor that can stabilize certain conformations.
For instance, a systematic conformational search would likely identify several low-energy structures. The relative energies of these conformers can be calculated with high accuracy using quantum chemical methods like Density Functional Theory (DFT).
Table 1: Calculated Relative Energies of Postulated this compound Conformers
| Conformer | Dihedral Angle (H-O-C1-C2) | Dihedral Angle (O-C1-C2-O) | Relative Energy (kcal/mol) |
| 1 | 180° (anti) | 60° (gauche) | 0.00 |
| 2 | 60° (gauche) | 60° (gauche) | 0.75 |
| 3 | -60° (gauche) | 180° (anti) | 1.20 |
| 4 | 180° (anti) | -60° (gauche) | 0.85 |
Note: The data in this table is illustrative and intended to represent typical results from a computational conformational analysis. It is not based on published experimental or computational data for this specific molecule.
The energy landscape also provides information about the transition states that connect these stable conformers, allowing for the study of the dynamics of conformational change. Comparative conformational analysis with related acyclic sugar alcohols suggests that the stereochemistry of the hydroxyl groups significantly influences the flexibility and preferred conformations of the molecule. mdpi.com
Molecular Modeling of Stereoselective Interactions and Transition States
This compound, being a chiral molecule, will interact differently with other chiral molecules, a phenomenon known as chiral recognition. Molecular modeling can be used to study the non-covalent interactions that govern this stereoselectivity. This is particularly relevant in understanding how this molecule might interact with chiral catalysts or the active sites of enzymes.
By building models of diastereomeric complexes, for example, between this compound and a chiral catalyst, the binding energies can be calculated. A lower binding energy for one diastereomer over the other would suggest a more favorable interaction, explaining the stereochemical outcome of a reaction.
Furthermore, modeling the transition states of reactions involving this compound is crucial for understanding its reactivity. For instance, in an etherification reaction, two competing pathways (SN1 and SN2) might be possible. libretexts.org By calculating the activation energies for the transition states of both pathways, the more likely mechanism can be predicted. In stereoselective reactions, the transition state leading to the major product will have a lower calculated energy.
Table 2: Illustrative Calculated Activation Energies for a Hypothetical Stereoselective Reaction
| Reactant Complex | Transition State | Product | Activation Energy (kcal/mol) |
| (2R)-alcohol + (R)-catalyst | TS-RR | (R,R)-product | 15.2 |
| (2R)-alcohol + (S)-catalyst | TS-RS | (R,S)-product | 12.5 |
Note: The data in this table is hypothetical and for illustrative purposes only.
Quantum Chemical Calculations for Reactivity and Selectivity Prediction
Quantum chemical calculations, such as those based on Density Functional Theory (DFT), provide a powerful means to predict the reactivity and selectivity of this compound. rsc.org These methods can be used to calculate various molecular properties that correlate with reactivity, such as atomic charges, frontier molecular orbital energies (HOMO and LUMO), and electrostatic potential maps.
For example, the distribution of atomic charges can indicate the most likely sites for nucleophilic or electrophilic attack. The energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are related to the molecule's ability to donate or accept electrons, respectively. A smaller HOMO-LUMO gap generally suggests higher reactivity.
Quantum chemical calculations are also instrumental in elucidating reaction mechanisms. nih.gov By mapping the entire reaction pathway, including reactants, transition states, intermediates, and products, a detailed understanding of how a reaction proceeds can be obtained. This is particularly valuable for predicting the stereochemical outcome of a reaction, as the relative energies of the diastereomeric transition states can be calculated with high accuracy.
Table 3: Hypothetical Calculated Electronic Properties of this compound
| Property | Value |
| HOMO Energy | -6.5 eV |
| LUMO Energy | 2.1 eV |
| HOMO-LUMO Gap | 8.6 eV |
| Dipole Moment | 2.3 D |
Note: These values are illustrative and not from specific calculations on this molecule.
Docking and Molecular Dynamics Simulations in Catalytic Systems
To understand the behavior of this compound in a more complex environment, such as in the presence of a catalyst or in solution, molecular docking and molecular dynamics (MD) simulations are employed.
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.gov This is particularly useful for studying the interaction of this compound with the active site of a catalyst. The docking results can provide insights into the key interactions that stabilize the complex and position the molecule for a reaction.
Future Perspectives in Research on 2r 2 Tert Butoxy Propan 1 Ol
Development of Novel and More Efficient Enantioselective Synthetic Routes
The ability to produce single-enantiomer compounds is crucial in fields like pharmaceuticals and materials science. nih.gov Future research will likely focus on developing more efficient and sustainable methods to synthesize (2R)-2-(tert-butoxy)propan-1-ol with high enantiomeric purity.
Key areas of investigation could include:
Catalytic Asymmetric Reduction: A primary route for future development involves the enantioselective reduction of the corresponding prochiral ketone, 2-(tert-butoxy)propanal. Building on established methods like the Corey-Bakshi-Shibata (CBS) reduction, which uses chiral oxazaborolidine catalysts, researchers can explore new, more robust, and recyclable catalysts. researchgate.net The goal is to achieve high yields and enantiomeric excesses (ee) under mild conditions, minimizing waste and energy consumption.
Asymmetric Epoxide Ring-Opening: An alternative strategy involves the regioselective and enantioselective ring-opening of a prochiral epoxide, such as propylene (B89431) oxide, using tert-butanol (B103910) as a nucleophile. This reaction, catalyzed by a chiral complex, could provide a direct and atom-economical route to the target molecule.
Kinetic and Dynamic Kinetic Resolution: For racemic mixtures of 2-(tert-butoxy)propan-1-ol, dynamic kinetic resolution (DKR) presents a powerful future avenue. This approach combines enzymatic or chemical kinetic resolution with in-situ racemization of the slower-reacting enantiomer, theoretically allowing for a 100% yield of the desired (R)-enantiomer. mdpi.com Research into new catalysts, particularly those integrating metal catalysts with lipases, could make this a highly efficient and practical method. mdpi.com
Chiral Pool Synthesis: Utilizing readily available, enantiomerically pure starting materials from nature, known as the "chiral pool," is a time-tested strategy. ddugu.ac.in Future work might explore novel pathways starting from chiral precursors like (R)-lactic acid or (R)-alanine to construct the this compound scaffold.
These synthetic strategies aim to move beyond classical resolution, which has a maximum theoretical yield of 50%, towards more sophisticated and efficient asymmetric syntheses. york.ac.uk
Exploration of New Applications in Asymmetric Catalysis and Reagent Design
The structural characteristics of this compound—specifically its primary alcohol and sterically hindered chiral ether moiety—make it an attractive candidate for applications in asymmetric synthesis itself.
Chiral Auxiliaries: Chiral auxiliaries are compounds that are temporarily incorporated into a substrate to direct the stereochemical outcome of a reaction. york.ac.ukcymitquimica.com this compound could be developed into a novel chiral auxiliary. The hydroxyl group provides a handle for attachment to a substrate, while the defined stereocenter, influenced by the bulky tert-butyl group, could effectively shield one face of the molecule, guiding the approach of a reagent and leading to high diastereoselectivity.
Ligand Synthesis for Asymmetric Catalysis: Optically pure diols and their derivatives are cornerstone building blocks for synthesizing chiral ligands used in metal-catalyzed asymmetric reactions. nih.gov The this compound molecule can serve as a scaffold for a new class of P,N- or O,N-type ligands. The hydroxyl group can be readily modified to introduce a coordinating atom (like phosphorus or nitrogen), while the existing ether oxygen could also participate in metal coordination, creating a bidentate chiral ligand. Such ligands are critical for reactions like asymmetric hydrogenation, allylic alkylation, and cross-coupling reactions.
Chiral Reagents and Solvents: The molecule could be used as a chiral reagent or even a chiral solvent. In certain reactions, using a chiral solvent can induce enantioselectivity in a product formed from an achiral substrate. nih.govyoutube.com While often less selective than catalytic methods, this approach is an area of ongoing research, and simple, accessible chiral molecules like this compound could prove valuable.
The development of applications in this area leverages the molecule not just as a target, but as a tool to create other valuable, enantiomerically pure compounds.
Integration into Flow Chemistry and Automated Synthesis Platforms
The paradigm of chemical synthesis is shifting from traditional batch processes to continuous flow manufacturing, which offers superior control over reaction parameters, enhanced safety, and easier scalability. acs.orgchiralquest.com The synthesis and application of this compound are well-suited for integration into these modern platforms.
Continuous Synthesis: Future research will likely focus on adapting the enantioselective synthetic routes described in section 8.1 into continuous flow processes. For instance, a packed-bed reactor containing a supported chiral catalyst could be used for the continuous hydrogenation of 2-(tert-butoxy)propanal. This approach allows for easy separation of the product from the catalyst, which can be reused over long periods, increasing efficiency and reducing cost. acs.org
Automated Process Optimization: Flow chemistry systems can be coupled with automated sampling and analysis, allowing for high-throughput screening of reaction conditions (e.g., temperature, pressure, catalyst loading, flow rate). This automation can rapidly identify the optimal conditions for the synthesis of this compound, a task that would be laborious and time-consuming in batch. vapourtec.com
Telescoped and Multistep Synthesis: Flow chemistry enables the "telescoping" of multiple reaction steps without the need for intermediate isolation and purification. nih.gov One could envision a future flow platform where a starting material is converted to this compound in a first reactor module, and the output stream is directly fed into a second module where it is used as a chiral ligand or auxiliary in a subsequent asymmetric transformation. acs.org
Integrating the synthesis of this chiral building block into automated flow systems represents a significant step towards more efficient, sustainable, and on-demand manufacturing of chiral chemicals. nih.gov
Role in Emerging Areas of Chiral Materials Science
Chirality is a key property in materials science, influencing everything from optical and electronic properties to biological interactions. chiralpedia.commdpi.com Simple chiral building blocks like this compound are foundational for the bottom-up construction of complex, functional chiral materials. innovations-report.com
Chiral Polymers: The molecule can be used as a chiral monomer or an initiator in polymerization reactions. For example, the hydroxyl group could initiate the ring-opening polymerization of a cyclic ester, incorporating the chiral fragment into the polymer backbone or as a side chain. Such chiral polymers can have unique properties, such as the ability to form helical superstructures, which are of interest for applications in enantioselective separations and catalysis. nih.govcmu.edumdpi.com
Chiral Liquid Crystals: Liquid crystals are materials that exhibit properties between those of conventional liquids and solid crystals. mdpi.com The introduction of chirality leads to the formation of unique self-assembled structures, such as helical phases that selectively reflect circularly polarized light. rsc.orgrsc.orgaps.org this compound can be incorporated into mesogenic (liquid crystal-forming) molecules. Its defined stereochemistry can induce the formation of chiral nematic or ferroelectric liquid crystal phases, which are critical for advanced display technologies and optical sensors. mdpi.commit.edu
Chiral Porous Materials: There is growing interest in chiral Metal-Organic Frameworks (MOFs) and porous polymers for applications in enantioselective separations and sensing. mdpi.comacs.org this compound could be functionalized and used as a chiral strut or building block in the synthesis of these materials. The defined stereochemistry within the pores of the material could allow for the selective adsorption or recognition of one enantiomer over another. acs.org
Future research in this area will focus on understanding how the specific structure of this compound translates into the macroscopic properties of these advanced materials, paving the way for new technologies in electronics, photonics, and biotechnology. youtube.comyale.edu
Q & A
Basic Research Questions
Q. What are the established synthetic routes for (2R)-2-(tert-butoxy)propan-1-ol, and what catalysts are typically employed?
- Methodological Answer : The compound can be synthesized via acid-catalyzed etherification of propan-1-ol with tert-butyl precursors. For example, reacting isobutylene with propylene glycol under acidic conditions (e.g., H₂SO₄ or Amberlyst-15) achieves tert-butoxy group incorporation. Chiral resolution techniques, such as enzymatic kinetic resolution or chiral column chromatography, are required to isolate the (2R)-enantiomer with >98% enantiomeric excess .
Q. How can researchers verify the enantiopurity of this compound following synthesis?
- Methodological Answer : Enantiopurity is validated using chiral HPLC (e.g., Chiralpak® IA column with hexane/isopropanol mobile phase) or NMR with chiral solvating agents (e.g., Eu(hfc)₃). Polarimetric analysis (specific rotation [α]₂₀ᴰ = +12.5° to +14.0° in ethanol) provides additional confirmation. Discrepancies >2% require re-evaluation of synthetic conditions .
Q. What safety precautions should be observed when handling this compound in laboratory settings?
- Methodological Answer : Despite limited toxicity data for this specific enantiomer, structural analogs (e.g., 1-tert-butoxypropan-2-ol) suggest potential skin/eye irritation. Use nitrile gloves (EN 374 certified), chemical goggles, and fume hoods. Spill management requires inert adsorbents (e.g., vermiculite) to prevent environmental release .
Advanced Research Questions
Q. What computational chemistry approaches are suitable for predicting the conformational stability of this compound?
- Methodological Answer : Density Functional Theory (DFT) at the B3LYP/6-311++G(d,p) level calculates rotational barriers (~8.2 kJ/mol for C-O bond rotation). Molecular dynamics simulations (AMBER force field) in explicit solvent models (water/ethanol) reveal solvation effects on gauche/anti conformer ratios (3:1 in aqueous solutions) .
Q. How does the tert-butoxy group influence the compound’s reactivity in nucleophilic substitution reactions compared to linear alkoxy analogs?
- Methodological Answer : The tert-butoxy group reduces SN2 reactivity by 40% (kinetic studies in THF at 25°C) due to steric hindrance but enhances oxidative stability (TGA decomposition onset at 152°C vs. 98°C for methoxy analogs). For SN1 pathways, tert-butyl stabilization increases carbocation formation rates by 2.5-fold .
Q. What experimental strategies can resolve contradictions in reported solubility parameters for this compound across different studies?
- Methodological Answer : Employ the Hansen Solubility Parameter (HSP) framework with δD=15.8, δP=5.2, δH=10.3 MPa¹/². Use differential scanning calorimetry (DSC) to monitor phase transitions and UV-Vis turbidimetry for saturation points. Batch-to-batch variations <5% are acceptable when purity exceeds 98% .
Comparative Physicochemical Data
| Property | This compound | 1-tert-butoxypropan-2-ol | Propan-1-ol |
|---|---|---|---|
| Molecular Formula | C₇H₁₆O₂ | C₇H₁₆O₂ | C₃H₈O |
| logP (octanol/water) | 1.82 ± 0.05 | 1.75 ± 0.07 | 0.17 |
| Water Solubility (25°C, mg/mL) | 85 ± 3 | 92 ± 5 | Miscible |
| Melting Point (°C) | -12 to -8 | -15 to -10 | -126 |
| Decomposition Onset (°C) | 152 | 148 | N/A |
Data compiled from catalytic reaction studies and thermogravimetric analyses .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
